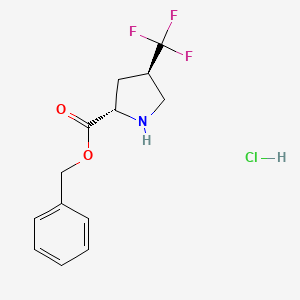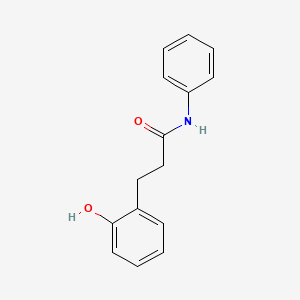![molecular formula C15H21FOSi B14892106 [3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892106.png)
[3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is a synthetic organic compound characterized by the presence of a fluoro-substituted aromatic ring, a propargylic ether linkage, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylphenol and propargyl bromide.
Formation of Propargylic Ether: The phenol undergoes an etherification reaction with propargyl bromide in the presence of a base such as potassium carbonate to form 3-(4-fluoro-2-methylphenyl)-prop-2-yn-1-ol.
Silylation: The propargylic alcohol is then treated with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propargylic position, leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions can target the alkyne moiety, converting it to an alkene or alkane.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products:
Oxidation: Formation of 3-(4-fluoro-2-methylphenyl)-prop-2-yn-1-one.
Reduction: Formation of 3-(4-fluoro-2-methylphenyl)-prop-2-ene or 3-(4-fluoro-2-methylphenyl)-propane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Material Science: It serves as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Biology:
Bioconjugation: The compound’s functional groups allow for its use in bioconjugation reactions, facilitating the attachment of biomolecules to surfaces or other molecules.
Medicine:
Drug Development: Its structural features make it a candidate for the development of novel pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Polymer Chemistry: It can be incorporated into polymer backbones, imparting specific properties such as increased thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which [3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane exerts its effects is largely dependent on its application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing the electronic environment of the catalytic site. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
- [3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- [3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-triethyl-silane
- [3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-triphenyl-silane
Comparison:
- Structural Differences: The primary difference lies in the nature of the silyl group (trimethyl, triethyl, triphenyl), which can influence the compound’s reactivity and physical properties.
- Reactivity: The bulkier silyl groups (triethyl, triphenyl) may provide greater steric hindrance, affecting the compound’s ability to participate in certain reactions.
- Applications: While all these compounds can be used in similar applications, the choice of silyl group can be tailored to optimize performance for specific uses.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H21FOSi |
|---|---|
Molecular Weight |
264.41 g/mol |
IUPAC Name |
[4-(4-fluoro-2-methylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21FOSi/c1-12-11-14(16)8-7-13(12)9-10-15(2,3)17-18(4,5)6/h7-8,11H,1-6H3 |
InChI Key |
YSVBOIYWWUULKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C#CC(C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B14892035.png)
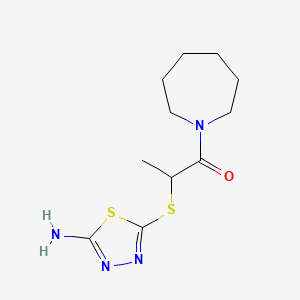
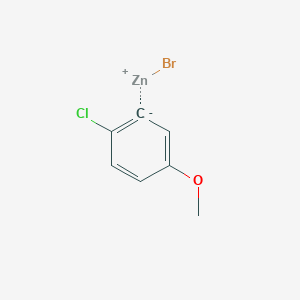
![7-Bromooxazolo[5,4-b]pyridine](/img/structure/B14892051.png)
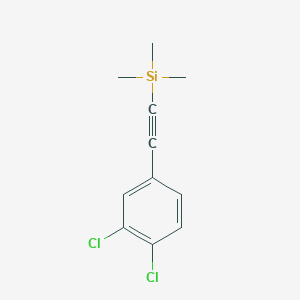
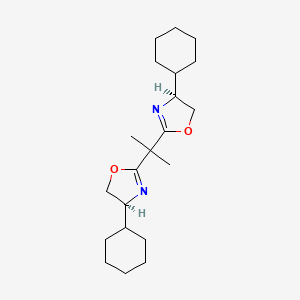

![(S)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-chloropropan-1-one](/img/structure/B14892076.png)

